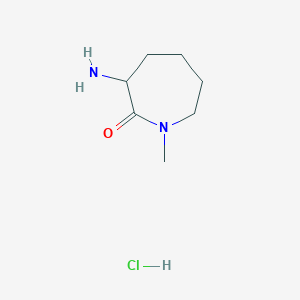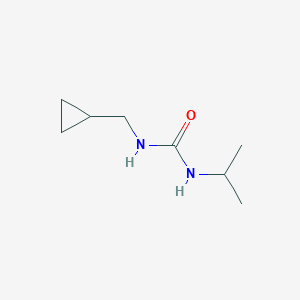![molecular formula C7H6BrN3O B1469569 (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol CAS No. 1273563-21-5](/img/structure/B1469569.png)
(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
Übersicht
Beschreibung
“(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 . It is used in research and has been mentioned in various scientific publications .
Synthesis Analysis
The synthesis of compounds similar to “(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” has been reported in the literature . For instance, one method involves the reaction with bis(pinacolato)diboron to give an intermediate, which then undergoes a Suzuki coupling reaction to yield the key intermediate .Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Imidazole .Chemical Reactions Analysis
While specific chemical reactions involving “(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” have not been detailed in the literature, compounds with similar structures have been studied. For example, one study reported that a compound was further reacted with bis(pinacolato)diboron to give an intermediate, which then underwent a Suzuki coupling reaction .Physical And Chemical Properties Analysis
“(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” has a molecular weight of 228.05 and a molecular formula of C7H6BrN3O . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Extended π-Conjugated Systems
A study by Shaabani et al. (2009) introduced a novel class of extended π-conjugated systems through the synthesis of bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines. These compounds were synthesized via a pseudo five-component condensation, showcasing a method that could potentially apply to or inspire synthesis routes for related compounds, such as (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (Shaabani et al., 2009).
Protonation Sites and Hydrogen Bonding
Research on the structural characterization of N,4-diheteroaryl 2-aminothiazoles mono-hydrobromide salts by Böck et al. (2021) revealed insights into protonation sites and hydrogen bonding patterns, important aspects for understanding the reactivity and interaction of similar compounds in various solvents (Böck et al., 2021).
Anticancer and Antimicrobial Activities
The synthesis of pyrazino[1,2-a]benzimidazole derivatives and their investigation for anticancer activities were the focus of a study by Demirayak and Yurttaş (2014). This research highlights the potential of imidazo[1,2-a]pyrazine derivatives in medicinal chemistry, particularly in developing new anticancer agents (Demirayak & Yurttaş, 2014).
Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. This study underlines the potential of structurally related compounds in addressing bacterial infections and oxidative stress (Lynda, 2021).
Industrial Process Development
A significant advance was made by Baenziger et al. (2017) in developing an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines. This scaffold's rapid accessibility underscores the relevance of similar compounds in drug development and industrial chemistry (Baenziger et al., 2017).
Eigenschaften
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZOLCEBFQEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)







